1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a propan-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves the condensation of a carboxylic acid derivative with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but differs in the overall structure.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a methoxyphenyl group and a benzotriazin ring
Uniqueness
1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)15-4-6-17(7-5-15)22-21(25)16-12-20(24)23(13-16)18-8-10-19(26-3)11-9-18/h4-11,14,16H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
WBYJIDHRIRREOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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